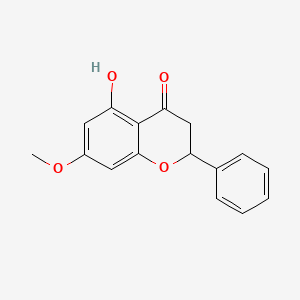

5-Hydroxy-7-methoxyflavanone

概要

説明

5-Hydroxy-7-methoxyflavanone is a naturally occurring flavonoid compound found in various plant sources, including Kaemperia parviflora. It is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties .

準備方法

Synthetic Routes and Reaction Conditions: 5-Hydroxy-7-methoxyflavanone can be synthesized through various methods. One common approach involves the supercritical carbon dioxide fluid extraction method. Optimal conditions for this extraction include 200 bar of carbon dioxide and a temperature of 50°C . The structure of the compound is then elucidated using UV-Vis and 1H NMR spectroscopic data analysis .

Industrial Production Methods: In industrial settings, the compound is often isolated from the rhizomes of Kaemperia parviflora using chromatography techniques. The extraction process is optimized to ensure high yield and purity of the compound .

化学反応の分析

Types of Reactions: 5-Hydroxy-7-methoxyflavanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the flavanone structure.

Substitution: Common substitution reactions include ethylation and allylation.

Common Reagents and Conditions:

Ethylation: Diethyl sulfate and sodium hydroxide are used without solvents to produce 5-ethoxy-7-methoxyflavanone.

Allylation: Allylation reactions yield products such as 5-allyloxy-7-methoxyflavanone and 6-allyl-5-hydroxy-7-methoxyflavanone.

Major Products:

Ethylation Products: 5-ethoxy-7-methoxyflavanone and 4’-ethoxy-6’-methoxychalcone.

Allylation Products: 5-allyloxy-7-methoxyflavanone and 6-allyl-5-hydroxy-7-methoxyflavanone.

科学的研究の応用

Anti-Cancer Properties

HMF has been extensively studied for its cytotoxic effects against cancer cells. Research indicates that HMF induces apoptosis in human colorectal carcinoma cells (HCT-116) through several mechanisms:

- Cytotoxicity : HMF exhibits dose-dependent cytotoxicity, leading to significant cell death in cancer cell lines. It triggers mitochondrial-associated cell death via reactive oxygen species (ROS) signaling, which is crucial for initiating apoptosis .

- Mechanism of Action :

- DNA Damage : HMF treatment results in DNA damage and mitochondrial membrane perturbation.

- Apoptotic Pathway Activation : It activates key proteins involved in apoptosis, including BID, Bax, and caspase-3, while down-regulating anti-apoptotic proteins like Bcl-2.

- ROS Generation : The generation of ROS is identified as a critical mediator that induces endoplasmic reticulum (ER) stress, leading to intracellular calcium release and JNK phosphorylation .

Case Study: HCT-116 Cells

A study conducted on HCT-116 cells demonstrated that treatment with HMF resulted in increased levels of mitochondrial and cytosolic ROS and a decrease in antioxidant enzyme expression. Pre-treatment with the ROS scavenger N-acetyl-l-cysteine (NAC) reversed the apoptotic effects of HMF, highlighting the role of oxidative stress in its mechanism of action .

Muscle Hypertrophy

In addition to its anti-cancer properties, HMF has shown promise in promoting muscle growth:

- Effects on Myotubes : Research involving murine C2C12 myotubes indicated that HMF derivatives enhance myotube diameter and promote protein synthesis. Specifically, four derivatives of HMF were found to significantly increase muscle size and mass in senescence-accelerated mouse-prone 1 (SAMP1) mice .

- Calcium Dependency : The hypertrophic response induced by HMF is dependent on intracellular calcium levels. Treatment with calcium chelators inhibited the protein synthesis promotion by HMF, suggesting that calcium signaling plays a vital role in its anabolic effects .

Case Study: SAMP1 Mice

In a dietary administration study involving SAMP1 mice, the mixture of HMF derivatives led to increased muscle mass in the soleus muscle. This effect was attributed to enhanced protein synthesis within myotubes, demonstrating the potential of HMF as a natural supplement for muscle growth .

Antioxidant Activity

HMF also exhibits antioxidant properties, which contribute to its therapeutic potential:

作用機序

The mechanism of action of 5-Hydroxy-7-methoxyflavanone involves the generation of reactive oxygen species, which triggers mitochondrial membrane perturbation and subsequent cell death. This process includes the release of cytochrome c, down-regulation of Bcl-2, activation of BID and Bax, and caspase-3-mediated apoptosis . The compound also induces endoplasmic reticulum stress, resulting in intracellular calcium release and activation of the c-Jun N-terminal kinase pathway .

類似化合物との比較

Pinostrobin (5-hydroxy-7-methoxyflavanone): Shares similar structural properties and biological activities.

Naringenin (5,7,4’-trihydroxyflavanone): Known for its antioxidant and anti-inflammatory properties.

Eriodictyol (5,7,3’,4’-tetrahydroxyflavanone): Exhibits strong antioxidant activity.

Uniqueness: this compound is unique due to its specific combination of hydroxyl and methoxy groups, which contribute to its potent biological activities. Its ability to induce mitochondrial-associated cell death and skeletal muscle hypertrophy sets it apart from other similar compounds .

生物活性

5-Hydroxy-7-methoxyflavanone, also known as pinostrobin, is a flavonoid compound found in various plants, particularly in the ginger family. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The structural features of flavonoids, such as the position of hydroxyl groups and the presence of double bonds, significantly influence their biological effectiveness.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. This compound exhibits strong free radical scavenging activity, which is crucial for protecting cells from oxidative stress. Studies have shown that this compound can effectively neutralize reactive oxygen species (ROS), thereby reducing oxidative damage in biological systems .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests its potential use in treating inflammatory diseases .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including human mammary carcinoma and leukemia cells. The mechanism of action is believed to involve the induction of apoptosis (programmed cell death) and cell cycle arrest .

Case Study: Leukemia Treatment

In a specific study focused on leukemia, pinostrobin was found to induce apoptosis in cancer cells through the activation of caspase pathways. The study reported a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a chemopreventive agent .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, making it a candidate for developing natural antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its molecular structure. Key structural features influencing its activity include:

- Hydroxyl Group Position : The location of hydroxyl groups on the A and B rings enhances antioxidant capacity.

- Double Bond Presence : The double bond between C2 and C3 in the C-ring is essential for its reactivity and biological efficacy .

Table: Structural Features and Biological Activities

| Structural Feature | Biological Activity | Importance |

|---|---|---|

| Hydroxyl Groups | Antioxidant, Anti-inflammatory | Enhances radical scavenging |

| Double Bond (C2-C3) | Anticancer | Critical for binding interactions |

| Methoxy Group | Antimicrobial | Increases solubility and bioavailability |

Challenges in Therapeutic Applications

Despite its promising biological activities, the therapeutic application of this compound faces challenges such as low water solubility and stability under physiological conditions. Ongoing research is focused on developing novel formulations or derivatives that enhance its bioavailability and therapeutic efficacy .

特性

IUPAC Name |

5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJDDOBAOGKRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-37-5, 75291-74-6 | |

| Record name | (S)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 75291-74-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。